molecular formula C46H63Cl2N2PRu B3253358 Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane CAS No. 223415-64-3

Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane

Cat. No.: B3253358
CAS No.: 223415-64-3
M. Wt: 847 g/mol
InChI Key: BCZBGYMZIGQANR-UHFFFAOYSA-L
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Description

This ruthenium-based complex belongs to the Grubbs-type olefin metathesis catalysts, featuring a benzylidene ligand, a bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) N-heterocyclic carbene (NHC) ligand, and a tricyclohexylphosphane (PCy₃) co-ligand. Its structure combines steric bulk from the mesityl groups on the NHC ligand with the electron-donating properties of PCy₃, enhancing thermal stability and catalytic activity in ring-closing metathesis (RCM) and cross-metathesis reactions . The benzylidene moiety acts as a labile ligand, enabling substrate activation during catalysis.

Properties

IUPAC Name

benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h7-12H,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZBGYMZIGQANR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H63Cl2N2PRu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane is a complex organometallic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in cancer therapy, and relevant case studies.

Chemical Structure and Properties

The compound consists of a ruthenium center coordinated with dichloride ligands and a tricyclohexylphosphane ligand, alongside the imidazol-2-ylidene moiety. The overall structure can be represented as follows:

Benzylidene 1 3 bis 2 4 6 trimethylphenyl imidazol 2 ylidene dichlororuthenium tricyclohexylphosphane\text{Benzylidene 1 3 bis 2 4 6 trimethylphenyl imidazol 2 ylidene dichlororuthenium tricyclohexylphosphane}

The biological activity of this compound primarily stems from the following mechanisms:

  • Coordination Chemistry : The ruthenium center can coordinate with various biological molecules, facilitating transformations that can disrupt cellular processes.
  • Catalytic Activity : It acts as a catalyst in several organic reactions that can lead to the formation of biologically active compounds.
  • Anticancer Properties : Studies indicate that the compound may induce apoptosis in cancer cells through mechanisms that involve oxidative stress and DNA damage.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies:

Activity Description References
Anticancer ActivityInduces apoptosis in various cancer cell lines through oxidative stress.
Enzyme InhibitionInhibits specific enzymes involved in cancer metabolism.
Antimicrobial PropertiesExhibits activity against certain bacterial strains.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
  • Mechanistic Insights :
    • Research involving molecular docking simulations demonstrated that the compound binds effectively to DNA and key proteins involved in cell cycle regulation. This binding was correlated with increased levels of reactive oxygen species (ROS), leading to apoptosis.
  • Enzyme Interaction Studies :
    • The compound was tested against various metabolic enzymes (e.g., lactate dehydrogenase) showing competitive inhibition patterns that suggest its utility in modulating metabolic pathways in cancer cells.

Safety and Toxicity

While the biological activities are promising, it is crucial to assess safety and toxicity profiles. Preliminary studies indicate moderate toxicity levels at higher concentrations, necessitating further toxicological evaluations to establish safe dosage ranges for therapeutic applications.

Scientific Research Applications

Catalytic Applications

2.1 Olefin Metathesis

One of the primary applications of this compound is in olefin metathesis , a reaction that allows for the exchange of substituents between alkenes. The ruthenium complex acts as a catalyst for this reaction, enabling the formation of new carbon-carbon bonds. This application is particularly valuable in the synthesis of complex organic molecules and polymers.

Case Study:
In a study published in the Journal of the American Chemical Society, researchers demonstrated that the benzylidene-ruthenium complex effectively catalyzed the ring-closing metathesis of diene substrates to yield cyclic alkenes with high selectivity and yield .

Table 1: Performance Metrics in Olefin Metathesis

Substrate TypeYield (%)SelectivityReaction Time (h)
Dienes85High2
Enynes90Moderate3

2.2 Hydrogenation Reactions

The compound also exhibits catalytic activity in hydrogenation reactions , where it facilitates the addition of hydrogen to unsaturated compounds. This property is particularly useful in organic synthesis for reducing double bonds.

Case Study:
A study highlighted the use of this catalyst in the selective hydrogenation of substituted aryl and heteroaryl boronate esters to produce cis-substituted borylated cycloalkanes. The results indicated that this catalyst provided excellent yields under mild conditions .

Synthesis and Characterization

The synthesis of Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane typically involves reaction under inert conditions using Schlenk techniques to ensure purity and prevent degradation.

Characterization Techniques:

  • NMR Spectroscopy: Used to confirm the structure and purity.
  • Mass Spectrometry: Provides molecular weight and structural information.
  • IR Spectroscopy: Identifies functional groups within the compound.

Chemical Reactions Analysis

Olefin Metathesis Reactions

This catalyst excels in ring-closing metathesis (RCM) , ring-opening metathesis polymerization (ROMP) , and cross-metathesis (CM) . Its N-heterocyclic carbene (NHC) ligand enhances thermal stability and activity compared to earlier phosphine-based catalysts .

Key Reaction Types and Examples

Reaction Type Substrate Conditions Yield Application
Ring-Closing MetathesisDiallyl malonate derivatives5 mol% catalyst, CH₂Cl₂, 40°C, 2h92% Synthesis of macrocyclic lactones
ROMPNorbornene0.1 mol% catalyst, toluene, 25°C>95% Polymer synthesis
Cross-MetathesisStyrene derivatives2 mol% catalyst, benzene, reflux85% Functionalized olefin production

Catalytic Performance in Challenging Substrates

The catalyst exhibits superior performance in sterically hindered and electron-deficient systems due to its robust NHC ligand :

  • Trisubstituted olefins : Achieves RCM with turnover numbers (TON) >10,000 .

  • Electron-deficient alkenes : Converts acrylates into cyclized products with 80–90% efficiency .

  • Thermal stability : Retains activity at temperatures up to 110°C, enabling reactions in high-boiling solvents like toluene .

Mechanistic Insights

The reaction proceeds via a Chauvin mechanism involving ruthenium-carbene intermediates :

  • Initiation : Dissociation of tricyclohexylphosphine generates a 14-electron active species.

  • Olefin coordination : Substrate binds to the ruthenium center.

  • Metallacyclobutane formation : Key intermediate enabling bond reorganization.

  • Product release : Regeneration of the active catalyst.

The NHC ligand stabilizes the intermediate states, reducing decomposition pathways and enhancing catalytic lifetime .

Comparison with Other Catalysts

Parameter Grubbs 2nd Gen Hoveyda-Grubbs 1st Gen Grubbs
Thermal StabilityHighVery HighModerate
Activity in RCM5/54/53/5
Tolerance to Polar GroupsModerateHighLow
Cost Efficiency$$$$$$$$$

Data aggregated from industrial and academic studies .

Limitations and Modifications

  • Oxygen sensitivity : Requires inert atmospheres for optimal performance .

  • Functional group incompatibility : Limited efficacy with strongly coordinating groups (e.g., -OH, -NH₂) .

  • Modified derivatives : Immobilization on molecular sieves or silica improves recyclability in continuous flow systems .

Comparison with Similar Compounds

Structural Analogues with Modified NHC Ligands

  • [1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-{2-[1-(dimethylamino)ethyl]benzylidene}-ruthenium (TITTUO; CSD refcode TITTUO): This complex replaces the PCy₃ ligand with a dimethylaminoethyl-substituted benzylidene group. The electron-rich NHC ligand increases oxidative stability but reduces catalytic turnover due to steric hindrance .
  • cis-Dichlorido-(1,3-dimesitylimidazolidin-2-ylidene)(2-formylbenzylidene-C,O)ruthenium (DULVOW) :
    The formylbenzylidene ligand alters substrate binding kinetics, favoring aldehyde-containing olefins in metathesis. However, its lower thermal stability (decomposition above 80°C) limits industrial applications compared to the benzylidene-PCy₃ analogue .

Mixed Carbene/Phosphine Complexes

  • RuCl₂(C(H)Ph)(PCy₃)(IMes) :
    Synthesized by replacing one PCy₃ ligand in Grubbs’ first-generation catalyst with an IMes carbene, this hybrid exhibits enhanced activity in sterically demanding reactions. Calorimetric studies show IMes and PCy₃ have comparable electron-donating strengths (ΔH = −28.5 kcal/mol for IMes vs. −27.9 kcal/mol for PCy₃), but IMes provides greater steric protection, reducing decomposition pathways .

  • Dichloro1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene(tricyclohexylphosphine)ruthenium (CAS 1190427-49-6) :
    Substituting benzylidene with a thienylmethylene group shifts substrate selectivity toward sulfur-containing olefins. The molecular weight (852.98 g/mol) and solubility profile differ significantly from the benzylidene analogue, impacting its utility in polar solvents .

Catalytic Performance and Stability Data

Compound Ligand System Thermal Stability (°C) Turnover Frequency (TOF, h⁻¹) Substrate Selectivity
Target Compound (Benzylidene-PCy₃-IMes) IMes, PCy₃, Benzylidene >120 1,200 Broad (styrenes, aliphatic)
TITTUO IMes, Dimethylaminoethyl-Benzylidene 90–100 800 Polar substrates (amines)
DULVOW IMes, Formylbenzylidene 80–90 600 Aldehyde-containing olefins
CAS 1190427-49-6 IMes, Thienylmethylene, PCy₃ 110 950 Thiophene derivatives

Data compiled from single-crystal X-ray studies, thermogravimetric analysis, and catalytic screening .

Key Research Findings

  • Steric Effects : The mesityl groups on the IMes ligand in the target compound create a buried volume (%Vbur = 36.2), surpassing analogues like DULVOW (%Vbur = 32.1), which enhances stability but slightly reduces reaction rates with bulky substrates .
  • Electronic Tuning : PCy₃’s strong σ-donation stabilizes the ruthenium center, while the benzylidene ligand’s lability allows rapid initiation. Mixed carbene/phosphine systems balance these properties better than pure carbene or phosphine systems .
  • Substrate Scope : The benzylidene-PCy₃-IMes complex outperforms thienylmethylene and formylbenzylidene variants in polymerization reactions due to its balanced electronic and steric profile .

Q & A

Basic: What are the key synthetic pathways and characterization methods for this ruthenium complex?

Answer:
The synthesis typically involves ligand substitution reactions starting from precursor complexes like [RuCl₂(PPh₃)₃]. The tricyclohexylphosphane (PCy₃) and benzylidene ligands are introduced sequentially under inert conditions. Key characterization includes:

  • NMR spectroscopy (¹H, ³¹P) to confirm ligand coordination and carbene formation .
  • X-ray crystallography to resolve the octahedral geometry, bond lengths (e.g., Ru–C carbene ~1.8–2.0 Å), and ligand spatial arrangement .
  • Elemental analysis to verify purity (>95%) .

Basic: How does the tricyclohexylphosphane ligand influence catalytic activity compared to other phosphines?

Answer:
Tricyclohexylphosphane (PCy₃) enhances steric bulk, stabilizing the active Ru=CH species while moderating reactivity. Compared to smaller ligands (e.g., PPh₃):

  • Higher thermal stability due to hindered decomposition pathways .
  • Reduced electron density at Ru centers, which can slow initiation but improve selectivity in cross-metathesis .
    Methodologically, ligand effects are probed via kinetic studies (e.g., monitoring initiation rates with in situ IR) and Hammett parameters .

Advanced: What mechanistic insights exist for olefin metathesis using this complex, particularly in ring-closing reactions?

Answer:
The mechanism follows the Chauvin cycle:

Substrate binding to the Ru center.

[2+2] cycloaddition to form a metallacyclobutane intermediate.

Cycloreversion to release the product.
Key evidence includes:

  • Isotopic labeling (e.g., ¹³C NMR) to track carbene transfer .
  • DFT calculations to map transition states and energy barriers .
    Contradictions arise in sterically hindered systems, where polymer-supported catalysts show improved turnover due to reduced agglomeration .

Advanced: How can researchers optimize recyclability without sacrificing catalytic efficiency?

Answer:
Polymer-supported analogs (e.g., polystyrene-bound catalysts) enable recyclability:

  • Leaching tests via ICP-MS quantify Ru loss (<1% per cycle in optimized systems) .
  • Solvent selection (e.g., THF vs. toluene) affects swelling and active-site accessibility.
  • Activity retention is monitored through substrate conversion rates (GC-MS) over multiple cycles .

Advanced: How to resolve contradictions in catalytic performance across substrates (e.g., dienes vs. hindered alkenes)?

Answer:
Contradictions arise from steric/electronic mismatches. Strategies include:

  • Steric maps using X-ray data to correlate ligand bulk (e.g., mesityl groups) with substrate fit .
  • Competition experiments between substrates of varying steric demand (e.g., norbornene vs. trisubstituted alkenes) .
  • Spectroscopic probes (e.g., EXAFS) to detect transient intermediates in hindered systems .

Advanced: What electronic effects dominate the catalytic cycle: ligand donor strength or Ru oxidation state?

Answer:
Both factors interplay:

  • Ligand donor strength (e.g., NHC vs. phosphine) modulates electron density at Ru, affecting carbene stability. NHC ligands (strong σ-donors) stabilize high oxidation states .
  • Ru(II) vs. Ru(IV) states are probed via cyclic voltammetry , with overpotential shifts indicating redox-active intermediates .
    Controlled experiments with electron-deficient substrates (e.g., acrylates) highlight ligand-dominated electronic effects .

Advanced: How do homogeneous and polymer-supported catalysts compare in asymmetric metathesis?

Answer:

  • Homogeneous catalysts offer higher enantioselectivity (up to 95% ee) due to precise ligand control .
  • Polymer-supported systems sacrifice some selectivity (~80% ee) but gain recyclability (5+ cycles) .
    Methodologies include:
  • Chiral HPLC to quantify enantiomeric excess.
  • Cross-metathesis screening with chiral auxiliaries (e.g., Evans’ oxazolidinones) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane
Reactant of Route 2
Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane

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